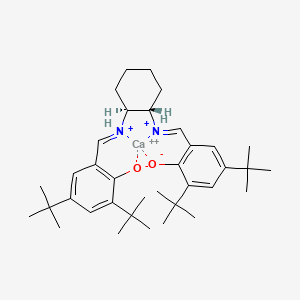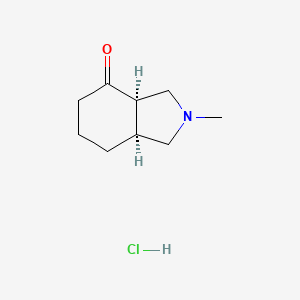
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of isoindoline and is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride typically involves the hydrogenation of dihydroisoindole, followed by the reduction of the aromatic ring. One common method starts with the reaction of phthalimide with potassium hydroxide to form its potassium salt, which then reacts with benzyl bromide to yield N-benzylphthalimide. This intermediate is reduced using lithium aluminum hydride to produce N-benzyl-dihydroisoindole. Finally, catalytic hydrogenation in the presence of palladium on carbon removes the benzyl protecting group and reduces the aromatic ring to yield the target compound .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. One method involves the use of cis-hexahydro-phthalic anhydride as a starting material, which reacts with urea to form cis-hexahydro-phthalimide. This intermediate is then reduced using lithium aluminum hydride and subjected to steam distillation to obtain this compound. This method is preferred for its simplicity and scalability .
化学反応の分析
Types of Reactions
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of isoindoline, such as ketones, carboxylic acids, and substituted isoindolines .
科学的研究の応用
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
作用機序
The mechanism of action of Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways .
類似化合物との比較
Similar Compounds
- (3aR,7aS)-rel-Octahydro-1H-isoindole hydrochloride
- (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole
- (3aR,7aS)-rel-Octahydro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Rel-(3aR,7aS)-2-methyloctahydro-4H-isoindol-4-one hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
(3aR,7aS)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H/t7-,8+;/m1./s1 |
InChIキー |
GLSPPXOTZGMTEG-WLYNEOFISA-N |
異性体SMILES |
CN1C[C@H]2CCCC(=O)[C@H]2C1.Cl |
正規SMILES |
CN1CC2CCCC(=O)C2C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
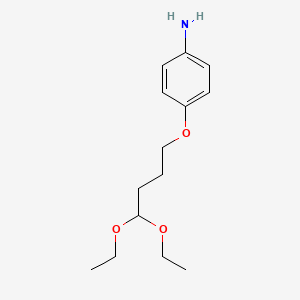
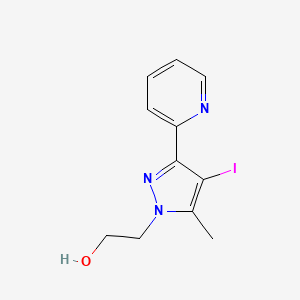
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)

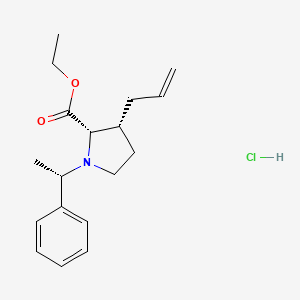
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)


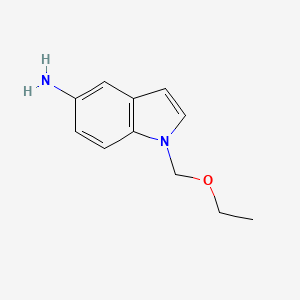
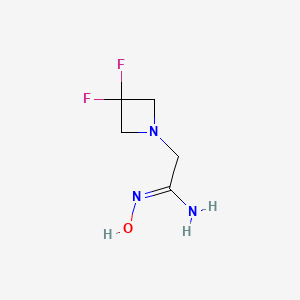
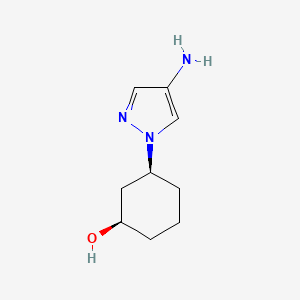
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
